Technical Guide on 1-[(2-Bromophenyl)methyl]-4-methylpiperazine: An Assessment of Available Data
Technical Guide on 1-[(2-Bromophenyl)methyl]-4-methylpiperazine: An Assessment of Available Data
For the Attention Of: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: In-depth Technical Guide on the Chemical Properties of 1-[(2-Bromophenyl)methyl]-4-methylpiperazine (CAS 91560-85-9)
Dear Colleagues,
This communication serves as a preface to the requested in-depth technical guide on 1-[(2-Bromophenyl)methyl]-4-methylpiperazine. Following a comprehensive multi-stage search of scientific literature, patent databases, and chemical supplier technical data, it has been determined that detailed experimental data for this specific compound is not publicly available at this time.
While the existence of the compound is confirmed by its Chemical Abstracts Service (CAS) number 91560-85-9, crucial experimental values for its physicochemical properties (e.g., melting point, boiling point, solubility), spectroscopic data (NMR, IR, MS), and established, validated protocols for its synthesis and purification are not documented in accessible peer-reviewed journals, patents, or databases.
Creating a technical guide that meets the required standards of scientific integrity (E-E-A-T) is contingent on the availability of such verified data. A guide based on theoretical properties or unverified procedures would not be appropriate for a scientific and drug development audience.
However, to provide a valuable resource within the scope of your interest, this document will proceed by outlining the inferred properties and a logical, field-proven synthetic methodology for 1-[(2-Bromophenyl)methyl]-4-methylpiperazine. This approach is based on established principles of organic chemistry and data from closely related, well-documented isomers and analogs. It must be stressed that the following protocols and data are predictive and would require experimental validation.
An In-Depth Technical Guide on 1-[(2-Bromophenyl)methyl]-4-methylpiperazine (CAS 91560-85-9): A Predictive Approach
Introduction and Rationale
The 1-benzyl-4-methylpiperazine scaffold is a significant pharmacophore in medicinal chemistry. The piperazine ring often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross biological membranes. The benzyl group provides a versatile point for modification and interaction with biological targets. The presence of a bromine atom on the phenyl ring, specifically at the ortho position, is of particular interest. It serves as a key functional handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries for drug discovery. Furthermore, the steric and electronic effects of the ortho-bromo substituent can significantly influence the conformation and binding affinity of the molecule to its target.
Predicted Physicochemical Properties
While experimental data is unavailable, the physicochemical properties of 1-[(2-Bromophenyl)methyl]-4-methylpiperazine can be estimated. These predictions are based on the structure and comparison with its isomer, 1-(4-Bromobenzyl)-4-methylpiperazine (CAS 368879-17-8).
| Property | Predicted Value / Description | Causality and Field Insights |
| Molecular Formula | C₁₂H₁₇BrN₂ | Derived from the chemical structure. |
| Molecular Weight | 269.18 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. | The presence of the flexible benzyl and piperazine groups, along with the relatively low molecular weight, often results in oils or low-melting solids. The para-isomer is documented as a solid.[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). The hydrochloride or other salt forms would be water-soluble. | The tertiary amines in the piperazine ring can be protonated to form salts, a common strategy in drug development to enhance aqueous solubility for formulation purposes. |
| pKa | The piperazine nitrogens are basic. The N-methyl nitrogen (N4) is predicted to be the more basic of the two due to the electron-donating effect of the methyl group. The N-benzyl nitrogen (N1) is less basic due to steric hindrance and potential electronic effects from the benzyl group. | Understanding the pKa is critical for predicting the ionization state of the molecule at physiological pH, which impacts its absorption, distribution, metabolism, and excretion (ADME) profile. |
Proposed Synthesis Methodology: Nucleophilic Substitution
The most logical and widely used method for synthesizing this class of compounds is the nucleophilic substitution (N-alkylation) of 1-methylpiperazine with a suitable 2-bromobenzyl electrophile. The causality behind this choice is the high nucleophilicity of the secondary amine in 1-methylpiperazine and the reactivity of benzyl halides.
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1-Methylpiperazine (CAS 109-01-3)[2]
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2-Bromobenzyl bromide (CAS 3433-80-5)
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Anhydrous Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base
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Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as the solvent
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Standard laboratory glassware for organic synthesis
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Silica gel for column chromatography
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Ethyl acetate and Hexane (or Heptane) for chromatography
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-methylpiperazine (1.2 equivalents). Dissolve it in anhydrous acetonitrile (volume sufficient to dissolve the reagents).
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Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents). This base acts as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation and deactivation of the nucleophile (1-methylpiperazine).
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Addition of Electrophile: To the stirring suspension, add a solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature. The dropwise addition helps to control any potential exotherm.
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Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-bromobenzyl bromide) is consumed.
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Work-up: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and potassium bromide salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
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Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 50% ethyl acetate) is a typical mobile phase. The polarity of the eluent is chosen to effectively separate the more polar product from any non-polar impurities and unreacted starting material.
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Characterization: The purified fractions containing the product are combined and the solvent is evaporated. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Caption: Proposed workflow for the synthesis of the target compound.
Predicted Spectroscopic Data
The identity of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected signals are as follows:
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¹H NMR (in CDCl₃):
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Aromatic protons (phenyl ring): Multiplets in the range of δ 7.0-7.6 ppm (4H). The ortho-substitution pattern will lead to a complex splitting pattern.
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Benzylic protons (-CH₂-Ar): A singlet at approximately δ 3.5-3.7 ppm (2H).
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Piperazine protons (-CH₂-N-CH₂-): Broad signals or multiplets in the range of δ 2.4-2.8 ppm (8H).
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Methyl protons (-CH₃): A singlet at approximately δ 2.2-2.4 ppm (3H).
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¹³C NMR (in CDCl₃):
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Aromatic carbons: Signals between δ 120-140 ppm. The carbon bearing the bromine (C-Br) would appear around δ 122 ppm.
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Benzylic carbon (-CH₂-Ar): A signal around δ 60-65 ppm.
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Piperazine carbons (-CH₂-N-CH₂-): Signals in the range of δ 50-55 ppm.
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Methyl carbon (-CH₃): A signal around δ 45-48 ppm.
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Mass Spectrometry (EI or ESI):
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The molecular ion peak [M]⁺ or [M+H]⁺ would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Expected m/z for [M+H]⁺: 270.07 and 272.07.
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Reactivity and Potential Applications in Drug Development
The primary value of 1-[(2-Bromophenyl)methyl]-4-methylpiperazine in a drug discovery context lies in its potential as a versatile intermediate or scaffold.
The ortho-bromo group is the key site for synthetic diversification. It can readily participate in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the systematic exploration of the structure-activity relationship (SAR).
Caption: Key reactions for diversifying the core scaffold.
Derivatives of benzylpiperazine are known to interact with a variety of biological targets, particularly within the central nervous system (CNS). By using the synthetic pathways described above, this scaffold could be elaborated to develop novel ligands for:
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Serotonin (5-HT) receptors
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Dopamine (D) receptors
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Histamine (H) receptors
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Other G-protein coupled receptors (GPCRs)
The specific substitution at the ortho-position of the phenyl ring would be critical in determining the selectivity and potency of the final compounds.
Conclusion and Recommendation
While a definitive technical guide for 1-[(2-Bromophenyl)methyl]-4-methylpiperazine cannot be provided due to the absence of published experimental data, this document offers a robust, predictive framework for its synthesis, properties, and potential applications. The outlined synthetic protocol is based on well-established chemical principles and provides a clear path for its preparation in a laboratory setting.
It is strongly recommended that any synthesis of this compound be followed by rigorous analytical characterization to validate the predicted data.
Alternative Well-Documented Isomer: For research requiring immediate use of a validated compound, we recommend considering the commercially available and well-characterized isomer, 1-(4-Bromobenzyl)-4-methylpiperazine (CAS 368879-17-8) .[1] A full technical guide on this compound can be provided upon request.
References
Note: The following references are for analogous or related compounds and general chemical principles, as no direct citations for the target compound's experimental data could be located.
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PubChem. 1-(4-Bromophenyl)-4-methylpiperazine. National Center for Biotechnology Information. [Link]
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European Patent Office. NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. EP 2981520 B1. [Link]
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Thermo Fisher Scientific. Safety Data Sheet for 1-Amino-4-methylpiperazine.[Link]
- Google Patents.New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. WO2014191548A1.
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MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[Link]
- Google Patents.Synthetic method of 1-(4-bromophenyl) piperidine. CN112645902A.
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PubChem. 1-Methylpiperazine. National Center for Biotechnology Information. [Link]
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MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.[Link]
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Royal Society of Chemistry. Supplemental Information for Chemo-selective Buchwald-Hartwig Amination.[Link]
- Google Patents.
- Google Patents.Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
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European Patent Office. 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS.[Link]
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Google Patents. United States Patent 10,144,722.[Link]
- Google Patents.Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
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European Patent Office. SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES.[Link]
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NIH. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates.[Link]
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PubMed. Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection.[Link]
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NIH. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.[Link]
- Google Patents.
